Di-isopropyl-2,3-dimercaptosuccinate

Lead Chelation Brain Lead Mobilization Blood–Brain Barrier

Di-isopropyl-2,3-dimercaptosuccinate (DiPDMS; CAS 118311-05-0; molecular weight 266.4 g/mol) is a diester prodrug of the clinically established heavy metal chelator meso-2,3-dimercaptosuccinic acid (DMSA), wherein both carboxyl groups are esterified with isopropyl alcohol. This esterification increases the compound's lipophilicity relative to the parent diacid DMSA, a physicochemical modification intended to enhance tissue penetration, particularly across the blood–brain barrier.

Molecular Formula C10H18O4S2
Molecular Weight 266.4 g/mol
Cat. No. B13818060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-isopropyl-2,3-dimercaptosuccinate
Molecular FormulaC10H18O4S2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C(C(=O)OC(C)C)S)S
InChIInChI=1S/C10H18O4S2/c1-5(2)13-9(11)7(15)8(16)10(12)14-6(3)4/h5-8,15-16H,1-4H3
InChIKeyYKPJGUVPRSQCPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-isopropyl-2,3-dimercaptosuccinate (DiPDMS) Procurement Guide: A Lipophilic DMSA Diester for Experimental Heavy Metal Chelation Research


Di-isopropyl-2,3-dimercaptosuccinate (DiPDMS; CAS 118311-05-0; molecular weight 266.4 g/mol) is a diester prodrug of the clinically established heavy metal chelator meso-2,3-dimercaptosuccinic acid (DMSA), wherein both carboxyl groups are esterified with isopropyl alcohol . This esterification increases the compound's lipophilicity relative to the parent diacid DMSA, a physicochemical modification intended to enhance tissue penetration, particularly across the blood–brain barrier . DiPDMS has been investigated as an experimental chelating agent in rodent models of lead (Pb), arsenic (As), and cadmium (Cd) poisoning, where its therapeutic profile has been directly compared to DMSA, the classical agent British anti-Lewisite (BAL), and shorter-chain DMSA diesters such as the dimethyl and diethyl analogs .

Why DMSA, DMPS, or BAL Cannot Simply Substitute for Di-isopropyl-2,3-dimercaptosuccinate in Tissue-Targeted Chelation Research


The DMSA diester family exhibits striking chain-length-dependent pharmacology that precludes interchangeable use. Although the parent compound DMSA is hydrophilic and predominantly restricted to extracellular distribution, the isopropyl diester DiPDMS possesses enhanced lipophilicity that enables penetration of lipid-rich compartments, including the brain . When comparing DiPDMS against the dimethyl (DMDMS) and diethyl (DEDMS) diesters, DiPDMS consistently demonstrates the greatest efficacy for mobilizing lead from brain tissue, being significantly superior to BAL and more effective than its shorter-chain ester congeners . Conversely, oral administration of DiPDMS fails to reduce arsenic lethality, whereas intraperitoneal injection yields 86% survival—a route-dependence not uniformly observed across all diester analogs . Furthermore, DiPDMS's lipophilicity can produce divergent tissue redistribution effects not seen with the hydrophilic parent DMSA, including increased brain arsenic burden . This chain-length-dependent pharmacology means that procurement decisions must be guided by the specific metal, target tissue, and route of administration under investigation—generic substitution with another DMSA analog risks producing qualitatively different experimental outcomes.

Di-isopropyl-2,3-dimercaptosuccinate (DiPDMS): Head-to-Head Quantitative Differentiation Evidence Against Closest Chelator Analogs


DiPDMS vs. BAL and Shorter-Chain Diesters for Mobilizing Brain Lead in Mice

In a direct head-to-head comparison in mice with freshly injected lead, DiPDMS demonstrated superior brain lead reduction compared to the clinical chelator BAL and numerically greater brain efficacy than the dimethyl (DMDMS) and diethyl (DEDMS) esters. DiPDMS was the most effective compound tested and was significantly superior to BAL . All three diesters reduced tissue lead below untreated control levels, and each additionally reduced lead in kidneys, liver, and spleen significantly below levels achieved by BAL .

Lead Chelation Brain Lead Mobilization Blood–Brain Barrier DMSA Diester SAR

DiPDMS vs. DMSA and DMSA Diester Analogs in Acute Arsenic Trioxide Lethality in Mice

In a controlled study of acute arsenic trioxide poisoning (LD80) in mice, DiPDMS was tested alongside DMSA and five additional DMSA analogs. When administered intraperitoneally 30 min after arsenic, DiPDMS achieved an 86% survival rate at 30 days, matching DEDMS and DMSA (both also 86%). This was superior to DnPDMS, which achieved only 72% survival. Critically, oral (i.g.) administration of DiPDMS produced no reduction in lethality, whereas DMSA i.p. produced 100% survival . The study concluded that DiPDMS and DEDMS given i.p. are effective arsenic antidotes but are not superior to DMSA .

Acute Arsenic Poisoning Survival Rate DMSA Diester SAR Route-Dependent Efficacy

DiPDMS vs. DMSA in Sub-Chronic Arsenic Intoxication: Biochemical Recovery in Rats

In a sub-chronic arsenic intoxication model in rats, DiPDMS (as DiPDMSA) was directly compared with DMSA and three other diesters (DMDMSA, DEDMSA, DiADMSA). All diesters were effective in decreasing blood and soft-tissue arsenic content, but DiPDMSA was only moderately effective in restoring biochemical indicators of arsenic toxicity. The study concluded that these diesters could be effective arsenic chelators but may be inferior to DMSA in recovering biochemical/clinical indicators following sub-chronic arsenic exposure .

Sub-Chronic Arsenic Toxicity Biochemical Indicators DMSA Diester Comparison Arsenic Tissue Burden

DiPDMS vs. BAL in Mobilizing Aged Cadmium Deposits: Whole-Body Cadmium Reduction in Mice

In a comparative study evaluating DMSA diesters for mobilizing aged (>30 day) cadmium deposits in mice, DiPDMS was the most effective compound among the dimethyl, diethyl, di-n-propyl, and di-n-butyl esters. DiPDMS reduced whole-body cadmium burden by 59% (to 41% of control values), whereas BAL produced only an 18% reduction (to 82% of control). All diesters except the dimethyl ester were superior to BAL in reducing hepatic cadmium levels and significantly more effective in reducing total cadmium body burden. None of the compounds, including DiPDMS, was superior to BAL in reducing renal cadmium levels .

Cadmium Chelation Aged Cadmium Burden DMSA Diester vs. BAL Hepatic Cadmium

DiPDMS vs. DMSA and DMPS: Brain Arsenic Redistribution and Neurotransmitter Alterations in Chronically Exposed Rats

In a chronic arsenic exposure study in rats (100 ppm arsenic in drinking water for 16 weeks), DiPDMS (DiPDMSA) was compared with DMSA, DMPS, and DmDMSA. The DMSA-diesters, particularly DiPDMSA, produced a more pronounced increase in brain arsenic burden rather than a decrease, accompanied by alterations in several neurotransmitter levels. The study concluded that the lipophilic character of arsenic antidotes may lead to unfavorable results following intraperitoneal administration, with DiPDMSA showing the most prominent brain arsenic redistribution effect among agents tested .

Brain Arsenic Burden Neurotransmitter Alterations Lipophilic Chelator Paradox DMSA-diester Neurochemistry

DiPDMS Esterification Strategy: Lipophilicity-Driven Brain Access vs. DMSA Hydrophilicity – A Pharmacological Trade-Off

The isopropyl esterification of DMSA to yield DiPDMS represents a deliberate prodrug strategy to increase lipophilicity and enable brain penetration. The parent DMSA is characterized as a hydrophilic chelator in the literature, while its mono- and di-esters such as MiADMS and DiPDMS are classified as lipophilic analogs with enhanced tissue penetration . Evidence from the DMSA monoester literature demonstrates that lipophilic esters achieve brain lead reductions of 64–87% compared to only 20% for hydrophilic DMSA . However, as shown in Sections 3.2 and 3.5, this same lipophilicity produces route-dependent efficacy loss (oral inactivity) and can result in paradoxical brain metal redistribution for arsenic. The chain-length dependence is evident: DiPDMS (isopropyl, branched C3) shows a pharmacological profile distinct from both shorter-chain esters (DMDMS, methyl; DEDMS, ethyl) and longer/branched-chain analogs (DiADMSA, isoamyl), establishing a structure–activity relationship (SAR) that must guide analog selection .

Prodrug Strategy Lipophilicity vs. Hydrophilicity Blood–Brain Barrier Penetration DMSA Diester Rational Design

Di-isopropyl-2,3-dimercaptosuccinate (DiPDMS): Evidence-Backed Application Scenarios for Scientific Procurement Decisions


Experimental Brain Lead Chelation Studies Requiring Superiority over BAL

DiPDMS is the DMSA diester analog of choice for experimental lead chelation studies where brain lead mobilization is the primary endpoint and superiority over the classical agent BAL is required. Evidence demonstrates that DiPDMS is significantly superior to BAL for reducing brain lead levels in mice and is the most effective among the dimethyl, diethyl, and diisopropyl DMSA diesters tested . Researchers studying blood–brain barrier-penetrant chelators for lead neurotoxicity should procure DiPDMS rather than DMDMS, DEDMS, or BAL. The compound must be administered parenterally, as oral efficacy data are not established for this indication. This scenario is directly supported by the quantitative differentiation evidence in Section 3.1.

Structure–Activity Relationship (SAR) Studies of DMSA Diester Chain-Length Effects on Metal Chelation Pharmacology

DiPDMS serves as a critical reference compound in SAR studies investigating the influence of ester chain length and branching on DMSA diester pharmacology. Its isopropyl (branched C3) ester moiety produces a pharmacological profile that is distinguishable from the methyl (DMDMS), ethyl (DEDMS), n-propyl (DnPDMS), and isoamyl (DiADMSA) analogs across multiple metal targets and routes . DiPDMS uniquely demonstrates the highest brain lead efficacy among diesters , 86% i.p. survival in acute arsenic poisoning (matching DEDMS) , and the highest whole-body cadmium reduction among all tested diesters . This consistent high performance across metal targets, combined with its complete oral inactivity and brain arsenic redistribution effect, makes DiPDMS an essential SAR data point that cannot be replaced by any other single diester analog.

Aged Cadmium Mobilization Research Requiring Maximal Whole-Body Cadmium Reduction

For experimental cadmium chelation studies focused on mobilizing aged cadmium deposits from liver and whole body, DiPDMS is the highest-performing DMSA diester available. It achieves a 59% whole-body cadmium reduction versus only 18% for BAL under identical conditions—a 3.3-fold superiority . All five DMSA diesters except the dimethyl ester outperformed BAL for hepatic cadmium reduction, but DiPDMS was the most effective overall . Researchers should note the critical limitation: DiPDMS is not superior to BAL for renal cadmium reduction, and excretion is predominantly fecal (>99%) . Studies targeting renal cadmium may require combination strategies with agents such as DTPA, for which a synergistic effect with DiPDMS has been reported . This scenario is directly supported by the quantitative evidence in Section 3.4.

Acute Arsenic Poisoning Research Using Parenteral DMSA Diester Chelators

In acute arsenic trioxide poisoning models, DiPDMS is an effective parenteral chelator achieving an 86% 30-day survival rate when administered intraperitoneally, equivalent to DEDMS (86%) and approaching DMSA (100%) . However, researchers must recognize that DiPDMS is explicitly not superior to DMSA for this indication , and oral administration is completely ineffective . DiPDMS is therefore appropriate for studies comparing the efficacy of lipophilic versus hydrophilic chelators in acute arsenic poisoning, or for investigating whether ester-mediated tissue distribution provides any ancillary benefit beyond survival. For studies where maximal survival is the sole endpoint, DMSA remains the evidence-preferred compound. This scenario is directly supported by the quantitative evidence in Section 3.2.

Quote Request

Request a Quote for Di-isopropyl-2,3-dimercaptosuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.